molecular formula C13H14F3N B2428074 N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287334-00-1

N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2428074
M. Wt: 241.257
InChI Key: IEYPHBLODNQGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as WIN 35428, is a synthetic compound that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism Of Action

N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking the dopamine transporter, N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 increases the level of dopamine in the synapse, which leads to increased dopamine signaling in the brain.

Biochemical And Physiological Effects

N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase dopamine levels in the brain, which can lead to improved mood, increased motivation, and improved cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 in lab experiments is its potent dopamine reuptake inhibition. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 is its potential for abuse, which can make it difficult to use in certain lab settings.

Future Directions

There are a number of future directions for research on N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428. One area of research is its potential use in the treatment of drug addiction. Studies have shown that N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential for use in humans.
Another area of research is its potential use in the treatment of depression. Studies have shown that N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 can improve mood and reduce symptoms of depression in animal models, and further research is needed to determine its potential for use in humans.
Overall, N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 is a valuable tool for studying the role of dopamine in various neurological disorders. Its potent dopamine reuptake inhibition makes it a valuable tool for research, but its potential for abuse makes it important to use with caution. Further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 involves a multi-step process that starts with the reaction of 3,4,5-trifluorophenylacetonitrile with cyclopropanecarboxylic acid to form the intermediate 3,4,5-trifluorophenylcyclopropanecarboxylate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with N-methyl-2-chloroethanamine to form the final product, N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428.

Scientific Research Applications

N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 has been extensively studied for its potential use in the treatment of various neurological disorders. One of the main areas of research has been its potential use in the treatment of Parkinson's disease. Studies have shown that N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 can improve the symptoms of Parkinson's disease by increasing dopamine levels in the brain.
Another area of research has been its potential use in the treatment of ADHD. Studies have shown that N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 can improve attention and reduce impulsivity in animal models of ADHD. However, further research is needed to determine its safety and efficacy in humans.

properties

IUPAC Name

N-methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N/c1-17-7-12-4-13(5-12,6-12)8-2-9(14)11(16)10(15)3-8/h2-3,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYPHBLODNQGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine

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